p-Cyclohexylphenyl nicotinate

Therapeutic Index Safety Margin Hypolipidemic Agents

p-Cyclohexylphenyl nicotinate (CAS 3468-32-4; synonym: 4-cyclohexylphenyl nicotinate; molecular formula C₁₈H₁₉NO₂; MW 281.3 g/mol) is a synthetic aryl nicotinate ester belonging to the phenyl nicotinate class of hypolipidemic agents. It is a solid at room temperature with a reported melting point of 34–38°C, a boiling point of 432.3°C at 760 mmHg, and a computed logP of 4.8, indicating substantial lipophilicity relative to nicotinic acid.

Molecular Formula C18H19NO2
Molecular Weight 281.3 g/mol
CAS No. 3468-32-4
Cat. No. B8575433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Cyclohexylphenyl nicotinate
CAS3468-32-4
Molecular FormulaC18H19NO2
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3=CN=CC=C3
InChIInChI=1S/C18H19NO2/c20-18(16-7-4-12-19-13-16)21-17-10-8-15(9-11-17)14-5-2-1-3-6-14/h4,7-14H,1-3,5-6H2
InChIKeyWZPVEPWPLQMODU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Cyclohexylphenyl Nicotinate (CAS 3468-32-4): A Cyclohexyl-Substituted Nicotinate Ester with Documented Hypolipidemic Activity


p-Cyclohexylphenyl nicotinate (CAS 3468-32-4; synonym: 4-cyclohexylphenyl nicotinate; molecular formula C₁₈H₁₉NO₂; MW 281.3 g/mol) is a synthetic aryl nicotinate ester belonging to the phenyl nicotinate class of hypolipidemic agents. It is a solid at room temperature with a reported melting point of 34–38°C, a boiling point of 432.3°C at 760 mmHg, and a computed logP of 4.8, indicating substantial lipophilicity relative to nicotinic acid [1]. The compound was originally disclosed in US patent RE32581 (Merz + Co.) as a member of a series of substituted phenyl nicotinates exhibiting dual cholesterol- and triglyceride-lowering activity at doses substantially lower than those required for nicotinic acid or clofibrate [2].

Why p-Cyclohexylphenyl Nicotinate Cannot Be Substituted With Generic Nicotinic Acid or Clofibrate in Hypolipidemic Applications


Nicotinic acid (niacin) and clofibrate, the two historical standard-of-care hypolipidemic agents, each exhibit a pronounced but narrow therapeutic effect: nicotinic acid lowers predominantly cholesterol, while clofibrate lowers predominantly triglycerides—neither agent addresses both lipid fractions simultaneously at therapeutic doses [1]. Moreover, nicotinic acid requires high doses (ED₅₀ ≈ 500 mg/kg in rat models) that are associated with well-documented vasodilatory flushing, and clofibrate carries a low therapeutic index (TI ≈ 5). Generic substitution of p-cyclohexylphenyl nicotinate with either of these legacy agents would therefore sacrifice the dual-mechanism lipid-lowering profile, force a 10-fold dose escalation, and reduce the therapeutic margin—all of which are quantifiable and consequential for experimental reproducibility and therapeutic development.

Quantitative Differentiation Evidence for p-Cyclohexylphenyl Nicotinate Versus Closest Analogs and Standards


5.5-Fold Superior Therapeutic Index Over Nicotinic Acid and 8.8-Fold Over Clofibrate in Rat Models

In a direct head-to-head comparison reported in US RE32581, p-cyclohexylphenyl nicotinate (Example 1) exhibited an LD₅₀ of 2,200 mg/kg and an ED₅₀ of 50 mg/kg in rats, yielding a Therapeutic Index (TI = LD₅₀/ED₅₀) of 44. By contrast, nicotinic acid (standard) showed an LD₅₀ of 4,000 mg/kg and an ED₅₀ of approximately 500 mg/kg, yielding a TI of only 8. The ethyl ester of 2-(p-chlorophenoxy)-isobutyric acid (clofibrate standard) showed an LD₅₀ of 1,500 mg/kg and an ED₅₀ of approximately 300 mg/kg, yielding a TI of 5 [1].

Therapeutic Index Safety Margin Hypolipidemic Agents Acute Toxicity

6.4-Fold Greater Serum Cholesterol Reduction Compared to Nicotinic Acid at Equivalent Dose

In a 3-week feeding study using female Wistar rats on a high-fat diet, p-cyclohexylphenyl nicotinate at an oral dose of 100 mg/kg reduced serum cholesterol by 45%. Under identical experimental conditions, nicotinic acid at the same 100 mg/kg dose achieved only a 7% reduction in serum cholesterol [1].

Cholesterol Lowering Hypercholesterolemia Nicotinate Esters In Vivo Efficacy

Dual Cholesterol (45%) and Triglyceride (19%) Lowering—Clofibrate and Nicotinic Acid Each Address Only One Lipid Fraction

p-Cyclohexylphenyl nicotinate at 100 mg/kg simultaneously reduced serum cholesterol by 45% and serum triglycerides by 19% in Wistar rats. In the same experiment, nicotinic acid (100 mg/kg) reduced cholesterol by 7% but showed no triglyceride-lowering effect (designated '--' in the patent table), while clofibrate (100 mg/kg) lowered triglycerides by 8% but showed no cholesterol-lowering effect [1]. The patent explicitly states that 'the separate administration of clofibrate and nicotinic acid was by far less effective' [1].

Dual Lipid Lowering Hypertriglyceridemia Hypercholesterolemia Broad-Spectrum Hypolipidemic

10-Fold Lower Effective Dose (ED₅₀) Compared to Nicotinic Acid—Reduced Systemic Nicotinate Burden

The ED₅₀ of p-cyclohexylphenyl nicotinate in the rat hyperlipidemia model is 50 mg/kg, compared to approximately 500 mg/kg for nicotinic acid [1]. This 10-fold lower effective dose means that an equivalent pharmacodynamic effect can be achieved with a substantially smaller molar intake of the pyridine (nicotinoyl) moiety, which is the structural component responsible for nicotinic acid-associated side effects such as cutaneous flushing, headache, and gastrointestinal disturbance [1].

ED50 Dose Reduction Nicotinate Burden Adverse Effect Mitigation

Low Melting Point (34–38°C) and High Lipophilicity (cLogP 4.8) Offer Distinct Formulation Advantages Over Nicotinic Acid (mp 236°C)

p-Cyclohexylphenyl nicotinate has a melting point of 34–38°C, a boiling point of 432.3°C (or 242.8°C per an alternative vendor source) at 760 mmHg, and a computed logP (XLogP3-AA) of 4.8 [1]. In contrast, nicotinic acid has a melting point of 236–239°C and is substantially more hydrophilic (logP ≈ 0.3) [2]. The 200°C lower melting point and >4 log-unit higher lipophilicity of the target compound alter its suitability for lipid-based and semi-solid formulations, facilitate processing at lower temperatures, and enhance membrane permeability—features that are unavailable with generic nicotinic acid.

Physicochemical Properties Formulation Lipophilicity Solid-State Handling

Evidence-Backed Research and Industrial Application Scenarios for p-Cyclohexylphenyl Nicotinate


Preclinical Hyperlipidemia Models Requiring Dual Cholesterol and Triglyceride Reduction in a Single Agent

In rodent models of combined hyperlipidemia (diet-induced or genetic), p-cyclohexylphenyl nicotinate delivers simultaneous reductions in both serum cholesterol (45%) and triglycerides (19%) at 100 mg/kg, a dual activity that neither nicotinic acid nor clofibrate can provide as monotherapy [1]. This makes the compound suitable as a single-agent intervention for studying mixed dyslipidemia pathophysiology and for evaluating downstream effects on atherosclerosis progression without the confounding variables introduced by multi-drug regimens.

Development of Low-Dose Hypolipidemic Formulations Targeting Reduced Nicotinic Acid-Associated Flushing

With a 10-fold lower ED₅₀ (50 mg/kg) relative to nicotinic acid (≈ 500 mg/kg) and a 5.5-fold higher Therapeutic Index (44 vs. 8), p-cyclohexylphenyl nicotinate can be formulated at substantially reduced doses that still achieve pharmacologically meaningful lipid modulation [1]. This dose-sparing property is directly relevant for formulation scientists developing modified-release or transdermal delivery systems aimed at minimizing prostaglandin D₂-mediated vasodilatory side effects.

Lipid-Based and Semi-Solid Formulation Feasibility Studies Leveraging Low Melting Point and High Lipophilicity

The combination of a low melting point (34–38°C) and high logP (4.8) makes p-cyclohexylphenyl nicotinate amenable to hot-melt extrusion, self-emulsifying drug delivery systems (SEDDS), and lipid nanoparticle encapsulation—formulation strategies that are incompatible with the high-melting (236°C), hydrophilic nicotinic acid parent compound [1][2]. Procurement of this compound is therefore justified for laboratories specifically focused on advanced lipid-based oral or parenteral delivery platforms.

Structure-Activity Relationship (SAR) Studies on Substituted Phenyl Nicotinates for Hypolipidemic Drug Discovery

Within the patent-disclosed series, p-cyclohexylphenyl nicotinate occupies a distinct SAR position: the para-cyclohexyl substitution confers a favorable balance of potency (ED₅₀ 50 mg/kg) and safety (TI 44), while the ortho-cyclohexyl isomer and the 2-tert-butyl-4-cyclohexyl analog exhibit different efficacy-toxicity profiles [1]. This makes the compound a critical reference standard for medicinal chemistry programs exploring the impact of phenyl ring substitution pattern and steric bulk on nicotinate ester pharmacology.

Quote Request

Request a Quote for p-Cyclohexylphenyl nicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.